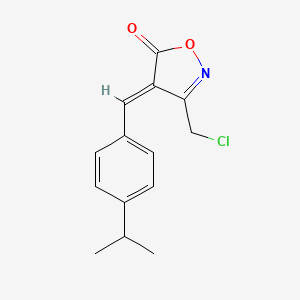

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, commonly referred to as CM-IBX, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₄H₁₄ClNO₂, and it has a molecular weight of approximately 263.72 g/mol. The compound is characterized by its unique isoxazole structure, which is integral to its biological activity.

Chemical Structure and Synthesis

The structural representation of CM-IBX includes a chloromethyl group and an isopropylbenzylidene moiety. The synthesis typically involves a multi-step process, beginning with the condensation of 4-isopropylacetophenone and hydroxylamine-O-sulfonic acid, followed by cyclization with trichloroacetic acid. This synthetic pathway highlights the compound's accessibility for research purposes.

Biological Activity

Preliminary studies indicate that CM-IBX exhibits various biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. The presence of the electrophilic chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The isoxazole ring's ability to undergo transformations further contributes to its versatility as a pharmacophore.

Key Biological Activities

- Antimicrobial Properties : CM-IBX has shown promising results against various microbial strains.

- Anticancer Activity : Initial findings suggest that the compound may inhibit cancer cell proliferation.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further investigation is needed.

Interaction Studies

Research on CM-IBX has focused on its binding affinity to various biological targets. These interaction studies are crucial for understanding the compound's mechanism of action and its potential applications in drug design.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to specific functional groups present in CM-IBX.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |

| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |

| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |

The unique combination of functional groups in CM-IBX may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CM-IBX against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at varying concentrations.

- Cancer Cell Proliferation : In vitro assays demonstrated that CM-IBX reduced the proliferation of specific cancer cell lines by inducing apoptosis.

- Neuroprotection : Research indicated that CM-IBX could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Applications De Recherche Scientifique

Medicinal Chemistry

CM-IBX has garnered attention for its potential therapeutic applications due to the presence of the isoxazol-5(4H)-one ring, a common pharmacophore found in various bioactive molecules. Research indicates that this compound may exhibit multiple biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of isoxazol-5(4H)-one can possess antimicrobial activity, making CM-IBX a candidate for further exploration in this area.

- Anticancer Activity : Similar compounds have demonstrated anticancer properties, suggesting that CM-IBX could be investigated for its efficacy against various cancer cell lines.

- Neuroprotective Effects : Some analogs have been noted for their neuroprotective capabilities, indicating potential applications in treating neurodegenerative diseases.

Proteomics Research

CM-IBX is utilized in proteomics due to its ability to modify proteins selectively. This application is critical in understanding protein interactions and functions within biological systems. The compound's reactivity with amino acids allows for the exploration of post-translational modifications, which are essential for protein functionality and regulation.

Synthesis of Novel Compounds

The unique structure of CM-IBX serves as a starting point for synthesizing new derivatives with enhanced biological activities. For instance, modifications to the chloromethyl or isopropyl groups can lead to compounds with improved pharmacological profiles. Comparative studies have highlighted how slight structural changes can significantly impact biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |

| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |

| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of CM-IBX and its derivatives against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that CM-IBX exhibited cytotoxic effects comparable to established chemotherapeutics. Further investigations are warranted to elucidate the mechanisms underlying these effects.

Case Study 3: Proteomic Applications

Research involving CM-IBX in proteomics revealed its utility in labeling specific proteins within complex mixtures, aiding in the identification of protein interactions critical to cellular processes.

Propriétés

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPRQLGHBLEWMC-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.